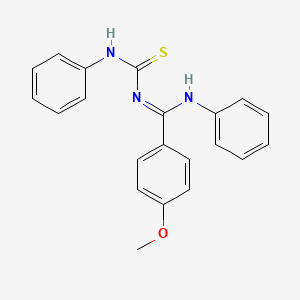

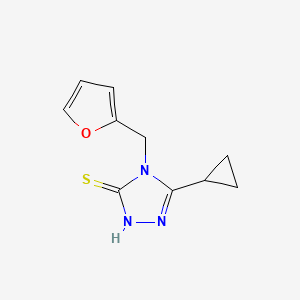

![molecular formula C21H17NO3 B2662178 3-(4-(苄氧基)苄基)苯并[d]噁唑-2(3H)-酮 CAS No. 833430-32-3](/img/structure/B2662178.png)

3-(4-(苄氧基)苄基)苯并[d]噁唑-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one” is a derivative of benzoxazole . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2- (benzo [d]oxazol-2-yl) aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy . The compound 2- (2,4-dichloroquinolin-8-yl)benzo [d]oxazole was synthesized by refluxing equimolar mixture of 2- (benzo [d]oxazol-2-yl) aniline, 1 and malonic acid with excess of phosphorous oxychloride for 6 h on a heating mantle at a temperature of 60–80 °C .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy . The average mass of a similar compound, 3,4-Bis(benzyloxy)benzaldehyde, is 318.366 Da .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides, show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy .科学研究应用

抗氧化特性

与 3-(4-(苯甲氧基)苄基)苯并[d]噁唑-2(3H)-酮相关的化合物,特别是噁唑-5(4H)-酮衍生物,已显示出显著的抗氧化活性。由 (Kuş 等人,2017) 进行的一项研究合成了噁唑-5(4H)-酮衍生物并对其进行了表征,揭示了它们在大鼠中抑制脂质过氧化和影响肝酶的潜力。

药物化学应用

苯并噁唑酮杂环,包括 3-(4-(苯甲氧基)苄基)苯并[d]噁唑-2(3H)-酮,由于其在代谢稳定的模板中模拟苯酚或邻苯二酚的能力,在药物化学中得到广泛应用。 (Poupaert 等人,2005) 强调了其广泛的治疗应用,从抗炎化合物到神经保护性抗惊厥药。

药物发现和合成

1,4-苯并噁嗪-3-酮,一类包括 3-(4-(苯甲氧基)苄基)苯并[d]噁唑-2(3H)-酮的化合物,在药物发现中至关重要。 (Pawliczek 等人,2018) 讨论了它们在催化不对称合成中的应用,重点介绍了它们的独特结构和类药物活性。

生态作用和生物活性

苯并噁嗪酮的生态作用和生物活性,包括 3-(4-(苯甲氧基)苄基)苯并[d]噁唑-2(3H)-酮,一直是人们感兴趣的话题。 (Macias 等人,2009) 探索了它们一系列的作用,例如抗真菌、抗菌和拒食剂,以及它们作为天然除草剂模型的潜力。

有机化学和合成技术

该分子及其衍生物一直是有机化学中各种研究的主题。例如,(Nakamura 等人,2003) 描述了合成功能化苯并噁嗪衍生物的方法,这些衍生物在噁嗪基团中是基础性的。

抑制和结合特性

像 (Seth 等人,2014) 这样的研究表明,苯并噁唑衍生物可以作为环氧合酶-2 等酶的有效配体,表明它们在抗炎和镇痛应用中的潜力。

作用机制

未来方向

Benzoxazole derivatives have wide range of pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .

属性

IUPAC Name |

3-[(4-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-21-22(19-8-4-5-9-20(19)25-21)14-16-10-12-18(13-11-16)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNFJOLAYXICAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

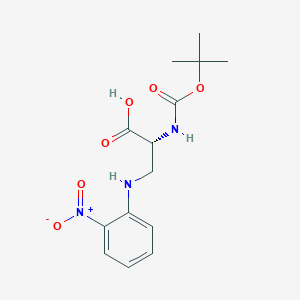

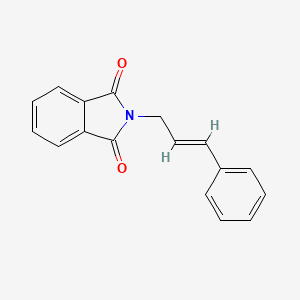

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)

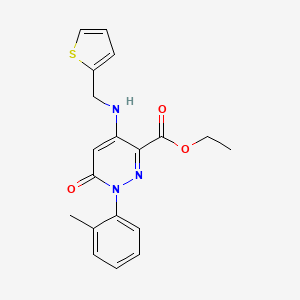

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2662097.png)

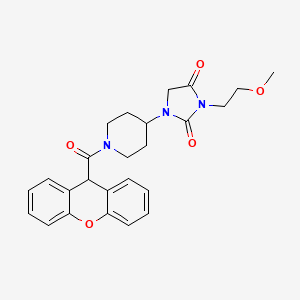

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenyl)propanoic acid](/img/structure/B2662101.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)

![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)

![4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662110.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)